molecular formula C24H51NO2 B3367087 Stearic acid, compound with triethylamine (1:1) CAS No. 16207-83-3

Stearic acid, compound with triethylamine (1:1)

Cat. No.: B3367087
CAS No.: 16207-83-3
M. Wt: 385.7 g/mol
InChI Key: ZDTMSMWYJXKBEB-UHFFFAOYSA-N
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Description

Stearic acid, compound with triethylamine (1:1), also known as octadecanoic acid - N,N-diethylethanamine (1:1), is a chemical compound with the molecular formula C24H51NO2. This compound is formed by the interaction of stearic acid and triethylamine in a 1:1 molar ratio. Stearic acid is a saturated fatty acid commonly found in animal and vegetable fats, while triethylamine is an organic compound used as a base in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearic acid, compound with triethylamine (1:1), typically involves the direct reaction of stearic acid with triethylamine. The reaction is carried out by mixing stearic acid and triethylamine in a 1:1 molar ratio, usually at elevated temperatures to ensure complete reaction. The mixture is then allowed to cool, forming the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve more sophisticated techniques to ensure high purity and yield. This can include the use of catalysts to speed up the reaction and improve selectivity. For example, zirconium sulfate supported on SBA-15 mesoporous molecular sieve has been used as a catalyst for the esterification of stearic acid with triethanolamine, which is a similar process .

Chemical Reactions Analysis

Types of Reactions

Stearic acid, compound with triethylamine (1:1), can undergo various chemical reactions, including:

    Esterification: Reaction with alcohols to form esters.

    Neutralization: Reaction with acids to form salts.

    Oxidation: Reaction with oxidizing agents to form carboxylic acids.

Common Reagents and Conditions

    Esterification: Typically involves alcohols and an acid catalyst such as sulfuric acid or phosphorous acid.

    Neutralization: Involves acids like hydrochloric acid or sulfuric acid.

    Oxidation: Uses oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

    Esterification: Produces esters and water.

    Neutralization: Produces salts and water.

    Oxidation: Produces carboxylic acids and water.

Scientific Research Applications

Stearic acid, compound with triethylamine (1:1), has various applications in scientific research:

Mechanism of Action

The mechanism of action of stearic acid, compound with triethylamine (1:1), involves its interaction with various molecular targets. In esterification reactions, it acts as a reactant that forms esters through the nucleophilic attack of the alcohol on the carbonyl carbon of the stearic acid. In biological systems, it can interact with lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    Stearic acid, compound with triethanolamine (11): Similar in structure but uses triethanolamine instead of triethylamine.

    Palmitic acid, compound with triethylamine (11): Uses palmitic acid instead of stearic acid.

Uniqueness

Stearic acid, compound with triethylamine (1:1), is unique due to its specific combination of a long-chain saturated fatty acid with a tertiary amine. This gives it distinct properties, such as its ability to form stable complexes and its amphiphilic nature, which makes it useful in various applications .

Properties

IUPAC Name

N,N-diethylethanamine;octadecanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2.C6H15N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-4-7(5-2)6-3/h2-17H2,1H3,(H,19,20);4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTMSMWYJXKBEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.CCN(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936631
Record name Octadecanoic acid--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16207-83-3
Record name Octadecanoic acid, compd. with N,N-diethylethanamine (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16207-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stearic acid, compound with triethylamine (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016207833
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octadecanoic acid--N,N-diethylethanamine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stearic acid, compound with triethylamine (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.654
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Stearic acid, compound with triethylamine (1:1)
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